Dehydroserine
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Overview
Description
Dehydroserine is a non-coded amino acid characterized by the presence of a carbon-carbon double bond between the alpha and beta carbon atoms of the serine molecule. This structural feature imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research. This compound is often found in peptides and proteins, where it can play a role in biological processes and exhibit distinct bioactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroserine can be synthesized through the dehydration of serine or its derivatives. One common method involves the use of strong bases, such as sodium hydroxide, to induce the elimination of water from serine, resulting in the formation of this compound . Another approach involves the use of dehydrating agents like phosphorus oxychloride or thionyl chloride under controlled conditions to achieve the desired transformation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale dehydration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and purity of this compound. Additionally, the use of catalysts and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Dehydroserine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Serine or other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
Dehydroserine is part of a broader class of dehydroamino acids, which includes compounds like dehydroalanine and dehydrobutyrine. These compounds share the common feature of a carbon-carbon double bond but differ in their side chains and specific chemical properties . Compared to dehydroalanine, this compound has a hydroxyl group, which can influence its reactivity and interactions with other molecules . Dehydrobutyrine, on the other hand, has a longer side chain, which can affect its conformational properties and biological activity .
Comparison with Similar Compounds
- Dehydroalanine
- Dehydrobutyrine
- Dehydrovaline
Properties
CAS No. |
66320-39-6 |
---|---|
Molecular Formula |
C3H5NO3 |
Molecular Weight |
103.08 g/mol |
IUPAC Name |
(Z)-2-amino-3-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C3H5NO3/c4-2(1-5)3(6)7/h1,5H,4H2,(H,6,7)/b2-1- |
InChI Key |
WHJXQGXBUYGBMM-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(/C(=O)O)\N)\O |
Canonical SMILES |
C(=C(C(=O)O)N)O |
Origin of Product |
United States |
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